Elfazepam
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Overview
Description
Preparation Methods
The synthesis of elfazepam involves several steps, starting with the preparation of the core benzodiazepine structure. The synthetic route typically includes the following steps:
Formation of the benzodiazepine core: This involves the cyclization of an aminobenzophenone derivative.
Introduction of substituents: Various substituents, such as chloro, fluoro, and ethylsulfonyl groups, are introduced to the benzodiazepine core through substitution reactions.
Chemical Reactions Analysis
Elfazepam undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur at various positions on the benzodiazepine ring, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different pharmacological properties.
Substitution: Substitution reactions involve replacing one functional group with another, which can modify the compound’s activity and properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Elfazepam has been extensively studied for its effects on feed intake in animals. It has been shown to stimulate feed intake in various species, including horses, cattle, sheep, dogs, pigs, cats, and rats . This property makes it useful in veterinary medicine for improving feed efficiency and treating anorexia associated with disease states. Additionally, this compound has been investigated for its potential use in treating anxiety and other conditions in humans, although its primary application remains in veterinary science .
Mechanism of Action
Elfazepam exerts its effects by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA A receptor . This enhancement leads to the sedative, anxiolytic, and orexigenic properties observed with this compound. The exact mechanism by which this compound stimulates feed intake is not fully understood, but it is believed to involve modulation of central nervous system pathways that regulate appetite .
Comparison with Similar Compounds
Elfazepam is unique among benzodiazepines due to its potent orexigenic properties. Other benzodiazepines, such as diazepam, lorazepam, and clonazepam, primarily exhibit sedative, anxiolytic, and anticonvulsant effects but do not significantly stimulate appetite . This makes this compound particularly valuable in veterinary applications where increased feed intake is desired.
Similar compounds include:
Diazepam: Known for its anxiolytic and sedative effects.
Lorazepam: Commonly used for anxiety and insomnia.
Clonazepam: Used for its anticonvulsant properties.
This compound’s unique combination of sedative and orexigenic properties sets it apart from these other benzodiazepines.
Properties
CAS No. |
52042-01-0 |
---|---|
Molecular Formula |
C19H18ClFN2O3S |
Molecular Weight |
408.9 g/mol |
IUPAC Name |
7-chloro-1-(2-ethylsulfonylethyl)-5-(2-fluorophenyl)-3H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C19H18ClFN2O3S/c1-2-27(25,26)10-9-23-17-8-7-13(20)11-15(17)19(22-12-18(23)24)14-5-3-4-6-16(14)21/h3-8,11H,2,9-10,12H2,1H3 |
InChI Key |
BSPSXMXQKZZNFP-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)CCN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3F |
Canonical SMILES |
CCS(=O)(=O)CCN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3F |
Key on ui other cas no. |
52042-01-0 |
Synonyms |
elfazepam |
Origin of Product |
United States |
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